Chromatographic Selectivity: Baseline Resolution from Clozapine and Other Pharmacopeial Impurities
When analyzed using a validated HPLC-UV method on a Purospher® STAR RP-18 endcapped column, 2-((4-chloro-2-nitrophenyl)amino)benzoic acid exhibits a unique retention time that ensures baseline resolution from clozapine and all other specified pharmacopeial impurities (A, B, C, D) . This separation is critical for accurate quantification and meets the system suitability criteria outlined in the European Pharmacopoeia monograph for clozapine .
| Evidence Dimension | HPLC Retention Time (Relative Selectivity) |
|---|---|
| Target Compound Data | Unique retention time, fully resolved from Clozapine and Impurities A, B, C, D |
| Comparator Or Baseline | Clozapine, Impurity A (CAS 50892-62-1), Impurity B (CAS n/a), Impurity C (CAS 6104-71-8), Impurity D (CAS 65514-71-8) |
| Quantified Difference | Resolution (Rs) > 1.5 (implied by Ph. Eur. compliance) |
| Conditions | Purospher® STAR RP-18 endcapped column (125 x 4.6 mm, 5 µm); mobile phase: phosphate buffer pH 2.4 / acetonitrile / methanol; detection: UV |
Why This Matters
For procurement, this ensures the compound can be reliably used as a reference standard in validated analytical methods for clozapine API, directly supporting regulatory filings (e.g., ANDA) .
